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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in successfully

cloning the full-length Disabled-2 (DAB2) cDNA.

Frequently Asked Questions (FAQs)
Q1: What is the full-length size of the human DAB2 cDNA?

The human DAB2 gene produces an approximately 4-kb mRNA transcript.[1] The primary

protein-coding sequence translates to a 770-amino acid protein.[2] However, it's important to

be aware of splice variants.

Q2: Are there known splice variants of DAB2 that I should be aware of?

Yes, several splice variants of DAB2 have been identified.[1][3][4] The two main isoforms are

often referred to as p96 and a shorter p67 variant.[3][4] When designing your cloning strategy,

it is crucial to identify the specific isoform you intend to clone and design primers accordingly.

This may involve analyzing the transcript variants deposited in databases like NCBI.

Q3: Which tissues or cell lines are recommended as a source for DAB2 mRNA?

DAB2 is expressed in various tissues, including the ovary, brain, kidney, and intestine.[5] Its

expression is often downregulated in cancer cell lines, particularly in ovarian and breast cancer.

[1][5] For a higher chance of isolating full-length DAB2 cDNA, it is advisable to use normal
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epithelial cell lines or tissues where DAB2 expression is known to be robust. For example,

normal ovarian surface epithelial cells express DAB2, whereas many ovarian cancer cell lines

do not.[5] It is recommended to perform a preliminary quantitative RT-PCR (qRT-PCR) to

assess DAB2 expression levels in your chosen cell line or tissue before proceeding with full-

length cloning.

Q4: What are the key functional domains of the DAB2 protein?

The DAB2 protein contains several key functional domains that are critical for its role as an

adaptor protein in signal transduction and endocytosis.[5][6] These include:

Phosphotyrosine-Binding (PTB) Domain: Located at the N-terminus, it binds to NPXY motifs

in the cytoplasmic tails of various transmembrane receptors.[3][6]

Proline-Rich Domain (PRD): Situated at the C-terminus, it interacts with SH3 domain-

containing proteins like Grb2 and Src.[4][5]

Clathrin-Binding Motifs: These motifs allow DAB2 to associate with clathrin, a key component

of coated pits involved in endocytosis.[5]

Troubleshooting Guides
Problem 1: Low or No Yield of Full-Length DAB2 cDNA
during RT-PCR
This is a common challenge, especially given the relatively long length of the DAB2 transcript.
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Possible Cause Recommended Solution

Degraded RNA Template

Assess RNA integrity using gel electrophoresis

or a bioanalyzer. Ensure proper RNA extraction

and handling techniques to prevent RNase

contamination.[7][8]

Secondary Structure of mRNA

The DAB2 mRNA may form stable secondary

structures that impede reverse transcriptase.

Increase the reverse transcription temperature

(50-55°C) and use a thermostable reverse

transcriptase.[7][9] Adding reagents like betaine

(1M) to the PCR mix can also help.[10]

Inefficient Reverse Transcription of a Long

Transcript

Use a combination of oligo(dT) and random

hexamer primers during the reverse

transcription step to ensure complete cDNA

synthesis from both the 3' and 5' ends.[7][9]

Extend the reverse transcription incubation time

to at least one hour.[9]

Suboptimal PCR Conditions

Optimize the PCR cycling parameters, including

annealing temperature (use a gradient PCR),

extension time (ensure it is long enough for a

~4kb product), and the number of cycles.[10]

[11][12] Use a high-fidelity DNA polymerase

designed for long amplicons.

Low DAB2 Expression

Confirm DAB2 expression in your source

material using qRT-PCR with primers targeting a

known expressed region of the gene before

attempting to clone the full-length transcript.[10]

Problem 2: Incorrect Insert Size or Multiple PCR Bands
Obtaining PCR products of unexpected sizes can be due to several factors.
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Possible Cause Recommended Solution

Genomic DNA Contamination

Treat the RNA sample with DNase I before

reverse transcription to remove any

contaminating genomic DNA.[7] Design primers

that span exon-exon junctions to specifically

amplify cDNA.

Amplification of Splice Variants

If multiple bands are observed, they may

represent different splice variants of DAB2.[3][4]

Gel-purify the band corresponding to the

expected full-length size for cloning and

sequencing. Alternatively, design primers

specific to the desired isoform.

Non-Specific Primer Annealing

Increase the annealing temperature during PCR

to enhance primer specificity.[11][13] Verify

primer sequences for potential off-target binding

sites using bioinformatic tools.

Primer-Dimer Formation

Optimize primer concentrations and PCR

conditions.[14] If necessary, redesign primers to

have lower self-complementarity.

Problem 3: Difficulty in Ligating Full-Length DAB2 cDNA
into a Vector
Even with a correct PCR product, ligation can be challenging for long inserts.
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Possible Cause Recommended Solution

Inefficient Restriction Enzyme Digestion

Ensure complete digestion of both the PCR

product and the vector by using the

recommended buffer and incubation time.[15]

[16] Add extra bases to the 5' end of your

primers upstream of the restriction sites to

improve cutting efficiency.[15]

Incorrect Vector-to-Insert Molar Ratio

Optimize the molar ratio of vector to insert. For

long inserts, a 1:3 to 1:5 vector-to-insert ratio is

a good starting point.[15][17]

Ligation Inhibitors

Purify the digested PCR product and vector

from the agarose gel to remove any inhibitors.

[16][17]

Large Insert Size

For large inserts like the full-length DAB2 cDNA,

consider using a more efficient cloning method

such as Gibson Assembly or a TOPO cloning

kit.[15]

Experimental Protocols
Protocol 1: Optimized Reverse Transcription for Full-
Length DAB2 cDNA

RNA Preparation: Start with high-quality, intact total RNA (1-5 µg) from a cell line or tissue

known to express DAB2. Treat with DNase I to remove genomic DNA.

Primer Mix: Use a combination of oligo(dT) primers (50 µM) and random hexamers (50 µM).

Reverse Transcription Reaction:

Combine RNA, primers, and dNTPs (10 mM).

Heat at 65°C for 5 minutes and then place on ice for at least 1 minute.
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Add the reverse transcription buffer, RNase inhibitor, and a thermostable reverse

transcriptase with low RNase H activity.

Incubate at 25°C for 10 minutes (for random hexamer priming), followed by 50-55°C for 60

minutes.[9]

Inactivate the enzyme by heating at 70°C for 15 minutes.

RNase H Treatment (Optional but Recommended): Add RNase H and incubate at 37°C for

20 minutes to degrade the RNA strand of the RNA-DNA hybrid.

Protocol 2: High-Fidelity PCR for Full-Length DAB2
Amplification

Primer Design: Design primers specific to the 5' and 3' untranslated regions (UTRs) of the

desired DAB2 transcript to ensure amplification of the full-length coding sequence. Include

appropriate restriction enzyme sites at the 5' ends of the primers for subsequent cloning.

PCR Reaction Mix:

Use a high-fidelity DNA polymerase designed for long amplicons.

Template: 1-5 µl of the cDNA reaction from Protocol 1.

Primers: 0.2-0.5 µM each.

dNTPs: 200 µM each.

Consider adding a PCR enhancer solution or betaine for GC-rich regions.

PCR Cycling Conditions:

Initial Denaturation: 98°C for 30 seconds.

30-35 Cycles:

Denaturation: 98°C for 10 seconds.
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Annealing: 55-65°C for 30 seconds (optimize with a gradient).

Extension: 72°C for 2-4 minutes (depending on the polymerase, typically 1 minute per

kb).

Final Extension: 72°C for 10 minutes.

Analysis: Analyze the PCR product on a 1% agarose gel to confirm the correct size (~4 kb).

Signaling Pathways and Experimental Workflows
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Start: Cell Line/Tissue with DAB2 Expression

1. Total RNA Extraction & DNase I Treatment

2. RNA Quality Control (Gel/Bioanalyzer)

3. Optimized Reverse Transcription (RT)

4. High-Fidelity PCR Amplification of Full-Length DAB2

5. Agarose Gel Electrophoresis

6. Gel Purification of ~4kb PCR Product

7. Restriction Digestion of PCR Product & Vector

8. Ligation into Expression Vector

9. Transformation into Competent E. coli

10. Colony Screening (Colony PCR/Restriction Digest)

11. Sequence Verification

End: Verified Full-Length DAB2 Clone

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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